molecular formula C9H8Cl2N2O2 B11951961 N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide CAS No. 76409-92-2

N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide

Cat. No.: B11951961
CAS No.: 76409-92-2
M. Wt: 247.07 g/mol
InChI Key: ZMQCIZFNPLHWDZ-UHFFFAOYSA-N
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Description

N-[(3,4-Dichlorophenyl)carbamoyl]-N-methylformamide is a chemical compound for research and development purposes. The structural features of this molecule suggest its potential relevance in agrochemical and pharmaceutical research. Specific applications, research value, and mechanism of action are areas for further investigation by qualified researchers. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate safety precautions.

Properties

CAS No.

76409-92-2

Molecular Formula

C9H8Cl2N2O2

Molecular Weight

247.07 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide

InChI

InChI=1S/C9H8Cl2N2O2/c1-13(5-14)9(15)12-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,15)

InChI Key

ZMQCIZFNPLHWDZ-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)C(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagent Selection

The carbamate core of N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide can be synthesized using activated carbonates, such as p-nitrophenyl chloroformate (PNPCOCl) or benzotriazole-based reagents (e.g., BTBC). These reagents facilitate the alkoxycarbonylation of 3,4-dichloroaniline, forming the intermediate methyl N-(3,4-dichlorophenyl)carbamate (SWEP). The reaction typically proceeds under mild conditions (20–60°C) in polar aprotic solvents like acetonitrile or dimethylformamide (DMF), with catalytic 4-dimethylaminopyridine (DMAP) enhancing yield.

Key Steps:

  • Alkoxycarbonylation:
    3,4-Dichloroaniline+PNPCOClMethyl N-(3,4-dichlorophenyl)carbamate\text{3,4-Dichloroaniline} + \text{PNPCOCl} \rightarrow \text{Methyl N-(3,4-dichlorophenyl)carbamate}
    This step achieves >90% conversion when using a 1:1.05 molar ratio of aniline to PNPCOCl.

  • Formylation:
    The methyl group is formylated using formic acid or acetic formic anhydride under reflux (80–100°C) to introduce the N-methylformamide moiety.

Optimization and Yield

  • Solvent Effects: DMF increases solubility of intermediates, reducing side reactions.

  • Catalyst: DMAP (10 mol%) improves reaction efficiency by stabilizing the tetrahedral intermediate.

  • Yield: 72–85% for the carbamate step; formylation yields 65–78%.

Amination of Formate Esters

Two-Step Process Involving Methyl Formate

This method leverages methyl formate as a formylating agent, derived from methanol dehydrogenation (150–350°C, 0–0.2 MPa) using composite oxide catalysts.

Synthesis Pathway:

  • Methyl Formate Synthesis:
    CH3OHCu-Zn-Al catalystHCOOCH3+H2\text{CH}_3\text{OH} \xrightarrow{\text{Cu-Zn-Al catalyst}} \text{HCOOCH}_3 + \text{H}_2

  • Amination with Methylamine:
    HCOOCH3+CH3NH2N-Methylformamide\text{HCOOCH}_3 + \text{CH}_3\text{NH}_2 \rightarrow \text{N-Methylformamide}

  • Coupling with 3,4-Dichlorophenyl Isocyanate:
    N-Methylformamide+3,4-Dichlorophenyl IsocyanateTarget Compound\text{N-Methylformamide} + \text{3,4-Dichlorophenyl Isocyanate} \rightarrow \text{Target Compound}

Process Conditions and Efficiency

  • Temperature: 20–60°C for amination; 0.1–0.6 MPa pressure.

  • Yield: 89–92% for N-methylformamide; 70–75% for final coupling.

Radical Coupling Approaches

tert-Butyl Peroxide-Mediated Synthesis

Inspired by recent patents, radical initiators like azodiisobutyronitrile (AIBN) and tert-butyl peroxide enable coupling between 3,4-dichlorophenylurea and N-methylformamide.

Reaction Scheme:
3,4-Dichlorophenylurea+N-MethylformamideAIBN, tert-butyl peroxideTarget Compound\text{3,4-Dichlorophenylurea} + \text{N-Methylformamide} \xrightarrow{\text{AIBN, tert-butyl peroxide}} \text{Target Compound}

Advantages and Limitations

  • Conditions: 60–80°C in toluene, 12–24 hours.

  • Yield: 55–62%, with minor side products from over-oxidation.

  • Cost: Low-cost catalysts (AIBN: $0.5/g) make this method economically viable.

Photolytic Methods

UV-Induced Formylation

While primarily studied for degradation, photolysis of diuron (a structurally related urea herbicide) reveals pathways applicable to synthesis. Irradiation at 254 nm in aqueous methanol promotes formylation via heterolytic substitution.

Adaptation for Synthesis:

  • Substrate: 3-(3,4-Dichlorophenyl)-1,1-dimethylurea.

  • Conditions: 254 nm UV, aerobic, silica-supported.

  • Outcome: 30–40% conversion to formylated products.

Comparative Analysis of Methods

MethodConditionsYield (%)Cost (USD/g)Scalability
Activated Carbonates20–60°C, DMF, DMAP72–8512–18High
Formate Amination20–60°C, 0.1–0.6 MPa70–758–10Moderate
Radical Coupling60–80°C, AIBN55–626–8Low
PhotolyticUV 254 nm, silica30–4015–20Limited

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[(3,4-Dichlorophenyl)carbamoyl]-N-methylformamide with its analogs, focusing on synthesis, structural features, physicochemical properties, and biological activities.

Key Compounds:

N-[(3,4-Dichlorophenyl)carbamoyl]-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (Compound 17)

  • Synthesis : Synthesized from 4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide and 3,4-dichlorophenyl isocyanate in the presence of K₂CO₃, yielding 47% .
  • Features : Incorporates a pyridinesulfonamide core and a piperazine linker, enhancing solubility and target affinity.

N-[(4-Chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (Compound 21) Synthesis: Prepared using 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-pyridinesulfonamide and 4-chlorophenyl isocyanate (65% yield) .

N-(3,4-Dichlorophenyl) Propanamide (Propanil)

  • Application : A herbicide acting as an acetolactate synthase inhibitor .
  • Structural Difference : Lacks the carbamoyl-methyl group, highlighting the role of substituents in bioactivity divergence.

Physicochemical Properties

  • Melting Points : Compound 21 exhibits a melting point of 164–168°C, influenced by its sulfonamide core and piperazine linker . In contrast, acetamide derivatives like 2,2-dichloro-N-(3,4-dichlorophenyl)acetamide form intermolecular hydrogen bonds (N–H⋯O), stabilizing crystal structures .
  • Spectroscopic Data :
    • IR Spectroscopy : Carbamoyl derivatives show characteristic C=O stretches at ~1650–1750 cm⁻¹, while sulfonamides display SO₂ asymmetrical/symmetrical stretches at ~1350–1150 cm⁻¹ .
    • NMR : The 3,4-dichlorophenyl group in Compound 17 generates distinct aromatic proton signals at δ 6.8–7.5 ppm in ¹H NMR, with coupling constants reflecting para-substitution patterns .
SAR Insights:

Electron-Withdrawing Groups : Chlorine atoms on the phenyl ring enhance electrophilicity, improving interactions with biological targets .

Linker Diversity : Piperazine and sulfonamide linkers in pyridine-based compounds improve solubility and pharmacokinetics .

Substituent Position : 4-Chloro substitution on the carbamoyl group (Compound 21) increases selectivity compared to 3-chloro analogs .

Biological Activity

N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide is a synthetic compound with significant potential in pharmacology and medicinal chemistry. Its unique structural features contribute to its diverse biological activities, making it a candidate for various therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by:

  • A dichlorophenyl group
  • A carbamoyl moiety
  • A methylformamide unit

This structure plays a crucial role in its biological interactions and pharmacological effects. The compound exhibits reactivity typical of amides and carbamates, which is essential for its biological activity.

Biological Activities

Preliminary studies have indicated that this compound possesses various biological activities including:

  • Antitumor Activity : Research has shown that derivatives of N-methylformamide exhibit significant antitumor properties. For instance, compounds derived from this structure have been tested against M5076 ovarian sarcoma and TLX5 lymphoma in animal models, demonstrating potent anticancer effects .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression. Its binding affinity with biological targets is critical for understanding its pharmacodynamics.

The mechanisms through which this compound exerts its effects are still under investigation. However, several key interactions have been identified:

  • Binding Affinity : Interaction studies highlight the compound's ability to bind effectively to target enzymes or receptors, influencing their activity and contributing to its therapeutic potential.
  • Structural Requirements for Activity : Certain structural features are critical for the compound's biological activity. Variations in the substituents on the phenyl ring significantly affect its potency against various cancer cell lines .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure CharacteristicsUnique Features
N,N-DimethylformamideContains two methyl groups on nitrogenCommon solvent; less bioactive
3,4-DichlorobenzamideBenzamide derivative with similar dichlorophenyl groupLacks the methyl formamide moiety
N-(3,4-Dichlorophenyl)acetamideAcetamide variant of dichlorophenylDifferent functional group leading to varied activity
N-(p-Chlorophenyl)carbamateContains a chloro-substituted phenyl groupDifferent substitution pattern affecting reactivity

This table illustrates how this compound stands out due to its specific functional groups that contribute to its unique biological activities and potential applications.

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Antitumor Efficacy : In a study involving various derivatives of N-methylformamide, it was found that certain compounds demonstrated superior potency against ovarian sarcoma models compared to traditional chemotherapeutics .
  • Synergistic Effects : Research has indicated that when combined with other chemotherapeutic agents, such as doxorubicin, this compound exhibited enhanced cytotoxic effects in specific cancer cell lines .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Critical for confirming the carbamoyl and methyl groups. Key signals include:
    • N-methyl resonance : ~2.8–3.2 ppm (¹H) and 30–35 ppm (¹³C).
    • Aromatic protons : Split patterns due to 3,4-dichloro substitution (e.g., doublets of doublets at 7.2–7.8 ppm) .
  • IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H (if present, ~3300 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the backbone structure .

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Advanced Research Question
Discrepancies in bioactivity data (e.g., receptor binding vs. enzyme inhibition) may arise from differences in assay conditions or structural analogs. Methodological approaches include:

  • Comparative binding assays : Replicate studies using standardized protocols (e.g., ’s opioid receptor binding assays with U-drugs).
  • Computational modeling : Molecular docking to assess binding affinity variations due to conformational flexibility of the carbamoyl group.
  • Metabolic profiling : Evaluate if metabolites (e.g., ’s linuron analogs) contribute to observed activities .

What strategies are employed in structure-activity relationship (SAR) studies to enhance the pharmacological profile of this compound derivatives?

Advanced Research Question
SAR studies focus on modifying substituents to improve potency, selectivity, or metabolic stability:

  • Electron-withdrawing groups : Adding halogens (e.g., Cl, F) to the phenyl ring enhances receptor binding ( shows 3,4-dichloro substitution increases μ-opioid receptor affinity).
  • Methyl group replacement : Substituting N-methyl with bulkier groups (e.g., cyclohexyl in ’s U-51754) alters pharmacokinetics.
  • Hybrid derivatives : Combining carbamoyl with sulfonamide or piperazine moieties () broadens target interactions .

What are the known biological targets or pathways influenced by this compound, and how are these interactions experimentally validated?

Basic Research Question
The compound interacts with:

  • Opioid receptors : demonstrates structural analogs (e.g., U-47700) bind to μ-opioid receptors (MOR) with Ki values in the nanomolar range.
  • Metabolic enzymes : links similar compounds to inhibition of respiratory enzymes (e.g., cytochrome P450).
    Validation methods include:
  • Radioligand displacement assays : Competitive binding studies using ³H-labeled antagonists.
  • Enzyme activity assays : Measuring changes in substrate turnover rates (e.g., TTC reduction in ) .

In designing experiments to assess the metabolic stability of this compound, what in vitro and in vivo models are recommended?

Advanced Research Question

  • In vitro models :
    • Liver microsomes : Incubate with human or rat microsomes to identify phase I metabolites (e.g., hydroxylation, demethylation).
    • CYP450 inhibition assays : Assess isoform-specific interactions (e.g., CYP3A4, CYP2D6).
  • In vivo models :
    • Rodent pharmacokinetics : Measure plasma half-life and bioavailability via oral/intravenous administration.
    • Mass spectrometry imaging : Spatial distribution analysis in tissues .

How do non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between this compound and biological macromolecules influence its mechanism of action?

Advanced Research Question

  • Hydrogen bonding : The carbamoyl group forms H-bonds with active-site residues (e.g., MOR’s Asp147 in ), stabilizing ligand-receptor complexes.
  • π-π interactions : The dichlorophenyl ring stacks with aromatic residues (e.g., Tyr148) to enhance binding affinity.
  • Hydrophobic effects : Methyl groups interact with nonpolar pockets, reducing desolvation penalties. These interactions are validated via mutagenesis studies and thermodynamic profiling (e.g., isothermal titration calorimetry) .

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